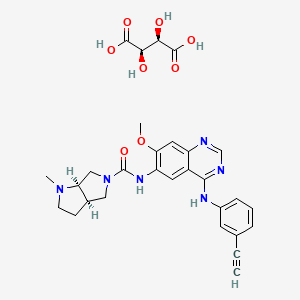

Theliatinib tartrate

Description

BenchChem offers high-quality Theliatinib tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Theliatinib tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H32N6O8 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1 |

InChI Key |

VXDAWIILRILFMO-MOFHCYHGSA-N |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Theliatinib Tartrate: A Deep Dive into its Mechanism of Action as a Potent EGFR Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Theliatinib tartrate (HMPL-309), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this targeted agent.

Core Mechanism: Potent and Selective EGFR Inhibition

Theliatinib is an orally available, ATP-competitive inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several solid tumors. Theliatinib exerts its anti-tumor activity by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways.[2][3]

Biochemical Potency and Selectivity

Kinase inhibition assays have demonstrated Theliatinib's high potency against wild-type EGFR. Theliatinib also shows significant activity against the EGFR T790M/L858R mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[3][4][5]

Table 1: Biochemical Activity of Theliatinib Against EGFR

| Target | Assay Type | Metric | Value (nM) |

| Wild-type EGFR | Kinase Assay | Ki | 0.05[2][4][5] |

| Wild-type EGFR | Kinase Assay | IC50 | 3[3][4][5] |

| EGFR T790M/L858R | Kinase Assay | IC50 | 22[3][4][5] |

Furthermore, Theliatinib exhibits high selectivity for EGFR over a panel of other kinases, suggesting a focused mechanism of action with potentially fewer off-target effects.[2][5] It has been shown to have a greater than 50-fold selectivity for EGFR compared to other kinases.[3][4][5]

Cellular Activity

In cellular assays, Theliatinib effectively inhibits EGFR phosphorylation and the proliferation of EGFR-dependent cancer cell lines.

Table 2: Cellular Activity of Theliatinib

| Cell Line | Assay Type | Metric | Value (nM) |

| A431 | EGFR Phosphorylation | IC50 | 7[3][4] |

| A431 | Cell Survival | IC50 | 80[4] |

| H292 | Cell Survival | IC50 | 58[4] |

| FaDu | Cell Survival | IC50 | 354[4] |

Signaling Pathway Inhibition

By inhibiting EGFR, Theliatinib effectively shuts down the downstream signaling cascades that promote tumor growth, proliferation, and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Methodologies

The characterization of Theliatinib's mechanism of action relies on a series of well-established biochemical and cellular assays.

Kinase Inhibition Assay (e.g., Z'-LYTE™)

This assay is employed to determine the in vitro potency of Theliatinib against purified EGFR kinase.

Protocol Outline:

-

Reaction Setup: Purified EGFR kinase, a fluorescently labeled peptide substrate, and varying concentrations of Theliatinib are combined in a microplate well.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: A detection reagent, often a protease that selectively cleaves the non-phosphorylated substrate, is added.

-

Measurement: The fluorescence resonance energy transfer (FRET) signal is measured. Phosphorylation of the substrate by the kinase protects it from cleavage, resulting in a high FRET signal. Inhibition by Theliatinib leads to less phosphorylation, more cleavage, and a lower FRET signal.

-

Data Analysis: The IC50 value, the concentration of Theliatinib that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)

These assays are used to assess the effect of Theliatinib on the survival and growth of cancer cell lines.

Protocol Outline (MTT Assay Example):

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of Theliatinib.

-

Incubation: The plate is incubated for a period, typically 48-72 hours, to allow the compound to exert its effect.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value, representing the concentration of Theliatinib that reduces cell viability by 50%, is determined.

Preclinical and Clinical Development

Preclinical studies in patient-derived xenograft (PDX) models of esophageal cancer with EGFR overexpression or gene amplification have demonstrated the anti-tumor efficacy of Theliatinib. A phase I clinical trial (NCT02601274) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of Theliatinib in patients with advanced solid tumors, including a dose-expansion cohort for patients with EGFR-positive esophageal carcinoma.[4] The results of this trial have not yet been fully published.

Conclusion

Theliatinib tartrate is a potent and highly selective ATP-competitive inhibitor of EGFR. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival. The available preclinical data supports its potential as a therapeutic agent for EGFR-driven malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Theliatinib Tartrate: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theliatinib, also known as Xiliertinib or HMPL-309, is a potent and selective, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Developed by Hutchison MediPharma, it has been investigated in clinical trials for the treatment of various solid tumors.[3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical data of Theliatinib tartrate.

Discovery and Rationale

Theliatinib was developed as a novel EGFR inhibitor with strong affinity for the wild-type EGFR kinase.[3] The rationale for its development stems from the established role of EGFR signaling in promoting the growth and proliferation of various cancer cells.[1] Overexpression or activating mutations of EGFR are common oncogenic drivers in many epithelial tumors, making it a key therapeutic target.[1][3] While first and second-generation EGFR inhibitors have shown clinical efficacy, the development of resistance, often through mutations such as T790M, has necessitated the discovery of new agents. Theliatinib was designed to be a potent inhibitor of both wild-type and certain mutated forms of EGFR.[2]

While the specific lead compound and detailed structure-activity relationship (SAR) studies for Theliatinib's discovery are not extensively published in the public domain, the general approach for developing quinazoline-based EGFR inhibitors involves the synthesis and screening of a library of compounds to identify molecules with high affinity and selectivity for the ATP-binding site of the EGFR kinase domain.

Mechanism of Action

Theliatinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR.[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that, upon activation by ligands such as epidermal growth factor (EGF), triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene transcription and cellular processes like proliferation, survival, and angiogenesis.

Caption: EGFR Signaling Pathway and Inhibition by Theliatinib.

Synthesis of Theliatinib Tartrate

A detailed, step-by-step synthesis protocol for Theliatinib tartrate from Hutchison MediPharma is not publicly available. However, based on the chemical structure of Theliatinib, a plausible synthetic route can be proposed, drawing from established methods for the synthesis of 4-anilinoquinazoline derivatives. The core of the molecule is a 4-(3-ethynylanilino)-7-methoxyquinazoline scaffold.

A general synthetic approach would likely involve the following key steps:

-

Synthesis of the quinazoline core: This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with formamide or a similar reagent to form the quinazolinone.

-

Chlorination of the quinazolinone: The 4-oxo group of the quinazolinone is converted to a chloro group, creating a reactive intermediate.

-

Nucleophilic aromatic substitution: The 4-chloroquinazoline is then reacted with 3-ethynylaniline in a nucleophilic aromatic substitution reaction to form the 4-anilinoquinazoline core.

-

Amide coupling: The final step would involve the coupling of the quinazoline intermediate with the (3aR,6aR)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide moiety.

-

Salt formation: The free base of Theliatinib is then reacted with L-tartaric acid to form the tartrate salt, which often improves the solubility and stability of the active pharmaceutical ingredient.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-anilinoquinazoline, which is representative of the likely synthetic strategy for Theliatinib.

Caption: Generalized Synthetic Workflow for 4-Anilinoquinazolines.

Quantitative Data

Theliatinib has demonstrated potent and selective inhibition of EGFR in preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| Wild-Type EGFR | Cell-free | 0.05 | 3 | [2][5] |

| EGFR T790M/L858R Mutant | Cell-free | - | 22 | [2][5] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference(s) |

| A431 (human epidermoid carcinoma) | EGFR Phosphorylation | Inhibition of EGF-stimulated phosphorylation | 7 | [5] |

| A431 | Cell Viability | Inhibition of cell survival | 80 | [2] |

| H292 (human mucoepidermoid pulmonary carcinoma) | Cell Viability | Inhibition of cell survival | 58 | [2] |

| FaDu (human pharynx squamous cell carcinoma) | Cell Viability | Inhibition of cell survival | 354 | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of Theliatinib are provided below. These represent standard methodologies used in the field.

EGFR Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).

-

ATP.

-

Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).

-

Test compound (Theliatinib) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of Theliatinib in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted Theliatinib solution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme in kinase buffer to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Theliatinib relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Viability Assay (Generic Protocol)

This protocol describes a common method, such as an MTT or CCK-8 assay, to assess the effect of a compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

A431, H292, or FaDu cells.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Test compound (Theliatinib) at various concentrations.

-

MTT or CCK-8 reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Theliatinib in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Theliatinib or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10-20 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percent cell viability for each concentration of Theliatinib relative to the vehicle control and determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of an EGFR inhibitor like Theliatinib.

Caption: Preclinical Evaluation Workflow for an EGFR Inhibitor.

Conclusion

Theliatinib tartrate is a potent and selective EGFR inhibitor with demonstrated activity against both wild-type and clinically relevant mutant forms of the receptor. Its preclinical profile suggests that it has the potential to be an effective therapeutic agent for the treatment of EGFR-driven cancers. The information provided in this technical guide offers a foundational understanding of the discovery rationale, mechanism of action, synthesis, and preclinical evaluation of this compound for researchers and professionals in the field of drug development. Further publication of clinical trial data will be crucial in fully defining its therapeutic utility.

References

Theliatinib Tartrate: A Comprehensive Target Profile and Selectivity Analysis

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target profile and selectivity of Theliatinib tartrate (also known as Xiliertinib or HMPL-309), a potent, orally active, and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support ongoing research and development efforts in oncology.

Core Target Profile: Potent EGFR Inhibition

Theliatinib is an ATP-competitive inhibitor of EGFR, demonstrating high affinity for the wild-type receptor. Its potent inhibitory activity extends to clinically relevant EGFR mutations, positioning it as a significant agent in the landscape of targeted cancer therapies.

Table 1: In Vitro Enzymatic Inhibition of EGFR by Theliatinib

| Target | Parameter | Value (nM) |

| Wild-Type EGFR | Kᵢ | 0.05 |

| Wild-Type EGFR | IC₅₀ | 3 |

| EGFR T790M/L858R Mutant | IC₅₀ | 22 |

Cellular Activity: Inhibition of EGFR Signaling and Tumor Cell Proliferation

Theliatinib effectively suppresses EGFR phosphorylation in cancer cell lines, leading to the inhibition of downstream signaling pathways and a subsequent reduction in cell viability.

Table 2: Cellular Activity of Theliatinib

| Cell Line | Assay | IC₅₀ (nM) |

| A431 (EGFR overexpressing) | EGFR Phosphorylation | 7 |

| A431 | Cell Survival | 80 |

| H292 | Cell Survival | 58 |

| FaDu | Cell Survival | 354 |

Kinase Selectivity Profile

A key attribute of Theliatinib is its high selectivity for EGFR. It has been demonstrated to be over 50-fold more selective for EGFR compared to a panel of other kinases, minimizing off-target effects. While the comprehensive panel data is not publicly available, this high selectivity index underscores its targeted mechanism of action.

In Vivo Efficacy: Patient-Derived Xenograft Models

In preclinical in vivo studies, Theliatinib has shown significant anti-tumor efficacy. Oral administration of Theliatinib in a patient-derived esophageal cancer xenograft (PDECX) model in NOD-SCID mice resulted in substantial tumor regression.

Table 3: In Vivo Anti-Tumor Activity of Theliatinib

| Model | Treatment | Dosage | Outcome |

| PDECX 1T0950 in NOD-SCID mice | Theliatinib tartrate (oral) | 2-15 mg/kg daily for 21 days | 75% tumor regression |

Signaling Pathway and Mechanism of Action

Theliatinib exerts its anti-tumor effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. By competitively binding to the ATP-binding site of the EGFR kinase domain, Theliatinib blocks this initial phosphorylation step, thereby abrogating the downstream signaling and inhibiting tumor growth.

Experimental Protocols

EGFR Kinase Inhibition Assay

The inhibitory activity of Theliatinib against EGFR was determined using a Z´-LYTE™ Kinase Assay Kit-Tyr 4 Peptide. The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain.

Cell Proliferation Assay

The effect of Theliatinib on the viability of cancer cell lines was assessed using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Seeding: A431, H292, and FaDu cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.

-

Compound Treatment: Cells were treated with various concentrations of Theliatinib and incubated for 48 hours.

-

CCK-8 Addition: 10 µL of CCK-8 solution was added to each well.

-

Incubation: The plates were incubated for 1-4 hours.

-

Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Patient-Derived Esophageal Cancer Xenograft (PDECX) Model

The in vivo anti-tumor efficacy of Theliatinib was evaluated in an esophageal cancer patient-derived xenograft model.

-

Model Establishment: Tumor fragments from esophageal cancer patients were subcutaneously implanted into immunodeficient NOD-SCID mice.

-

Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. Theliatinib tartrate was administered orally at doses ranging from 2-15 mg/kg daily for 21 days.

-

Tumor Measurement: Tumor volume was measured regularly to assess treatment efficacy.

-

Endpoint: At the end of the study, tumor regression was calculated.

Conclusion

Theliatinib tartrate is a potent and highly selective EGFR inhibitor with significant anti-tumor activity in preclinical models. Its strong affinity for both wild-type and mutant forms of EGFR, coupled with its favorable selectivity profile, highlights its potential as a valuable therapeutic agent in the treatment of EGFR-driven malignancies. The detailed methodologies provided in this guide are intended to facilitate further investigation and characterization of this promising compound.

Theliatinib Tartrate (CAS 2413487-72-4): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theliatinib tartrate, also known as Xiliertinib or HMPL-309, is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed by Hutchison MediPharma, Theliatinib was investigated for the treatment of solid tumors, particularly those with wild-type EGFR activation. Preclinical studies demonstrated significant anti-tumor activity in various cancer models, including esophageal cancer. Theliatinib entered Phase I clinical trials but its development has since been discontinued. This technical guide provides a comprehensive overview of Theliatinib tartrate, including its mechanism of action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties

Theliatinib tartrate is the tartrate salt of Theliatinib.

| Property | Value |

| CAS Number | 2413487-72-4 |

| Molecular Formula | C29H32N6O8 |

| Molecular Weight | 592.60 g/mol |

| Synonyms | Xiliertinib tartrate, HMPL-309 tartrate |

Mechanism of Action

Theliatinib is a potent inhibitor of the EGFR tyrosine kinase. It exerts its effect by competing with adenosine triphosphate (ATP) for the binding site in the kinase domain of EGFR. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the phosphorylation of several downstream signaling molecules, initiating multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled tumor growth. Theliatinib, by inhibiting EGFR, effectively shuts down these oncogenic signals.

Figure 1: Theliatinib Inhibition of the EGFR Signaling Pathway.

Preclinical Data

In Vitro Activity

Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.

| Target | Assay | Value |

| Wild-Type EGFR | Ki | 0.05 nM[4] |

| Wild-Type EGFR | IC50 | 3 nM[4] |

| EGFR T790M/L858R Mutant | IC50 | 22 nM[4] |

| EGFR Phosphorylation (A431 cells) | IC50 | 7 nM |

Theliatinib has also shown greater than 50-fold selectivity for EGFR compared to a panel of 72 other kinases.[4]

In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models

A preclinical study investigated the anti-tumor efficacy of Theliatinib in patient-derived xenograft (PDX) models of esophageal cancer with EGFR overexpression and gene amplification. The study demonstrated that Theliatinib induced significant tumor regression in these models.

| Model | Treatment | Dosage | Outcome |

| PDECX 1T0950 | Theliatinib | 2-15 mg/kg, oral, daily for 21 days | Dose-dependent tumor regression of up to 75% |

Clinical Development

Theliatinib entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.

-

NCT02601274: An open-label, dose-escalation study in patients with advanced solid tumors, followed by a dose-expansion cohort in patients with EGFR-positive esophageal carcinoma.[5] The dose-escalation cohorts investigated dosages of 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg administered orally once daily.[5]

-

NCT02601248: A single-site, open-label, dose-escalation Phase I study in patients with advanced solid tumors.

The development of Theliatinib was subsequently discontinued. While official reasons for the discontinuation have not been publicly disclosed, a 2020 report from Trinity Delta removed Theliatinib from their valuation of Hutchison MediPharma's pipeline until its development path was clarified, suggesting a halt or deprioritization of the program.[6]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Z´-LYTE™ Assay)

The in vitro inhibitory activity of Theliatinib against EGFR was determined using the Z´-LYTE™ Kinase Assay Kit - Tyr 4 Peptide (Invitrogen, Cat. no. PV3193). The following is a general protocol based on the manufacturer's instructions.

Materials:

-

Z´-LYTE™ Kinase Assay Kit - Tyr 4 Peptide

-

Recombinant EGFR enzyme

-

Theliatinib tartrate

-

ATP

-

Kinase Buffer

-

Microplate reader capable of fluorescence resonance energy transfer (FRET) measurement

Procedure:

-

Kinase Reaction:

-

Prepare a 2X kinase solution in 1X Kinase Buffer.

-

Prepare a 2X peptide/ATP mixture containing the Z´-LYTE™ Tyr 4 Peptide and ATP at 2X the desired final concentration in 1X Kinase Buffer.

-

Prepare serial dilutions of Theliatinib tartrate.

-

In a 384-well plate, add 2.5 µL of the Theliatinib dilution, 5 µL of the 2X kinase solution, and 2.5 µL of the 2X peptide/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

Development Reaction:

-

Add 5 µL of the Development Reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Read the plate on a microplate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

Calculate the emission ratio (Coumarin/Fluorescein).

-

Determine the percent inhibition based on controls (no inhibitor and no enzyme).

-

Plot the percent inhibition against the log of Theliatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for the Z´-LYTE™ Kinase Inhibition Assay.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

The in vivo anti-tumor activity of Theliatinib was evaluated in esophageal cancer PDX models established in immunodeficient mice.

Materials:

-

NOD-SCID mice (6-8 weeks old)

-

Freshly resected human esophageal tumor tissue

-

Matrigel

-

Theliatinib tartrate

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Tumor Implantation:

-

Surgically resected human esophageal tumor tissues are cut into small fragments (approximately 2-3 mm³).

-

The tumor fragments are subcutaneously implanted along with Matrigel into the flanks of anesthetized NOD-SCID mice.

-

-

Tumor Growth and Passaging:

-

Tumor growth is monitored regularly using calipers.

-

When tumors reach a certain size (e.g., 500-1000 mm³), they are harvested and passaged to subsequent generations of mice for cohort expansion.

-

-

Drug Treatment:

-

Once tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Theliatinib tartrate is formulated in the vehicle and administered orally at the specified doses and schedule. The control group receives the vehicle only.

-

-

Efficacy Evaluation:

-

Tumor volume is measured at regular intervals (e.g., twice a week) using the formula: Volume = (length × width²) / 2.

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting).

-

-

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

-

Statistical analysis is performed to determine the significance of the anti-tumor effects.

-

Figure 3: Workflow for Patient-Derived Xenograft (PDX) Model Studies.

Conclusion

Theliatinib tartrate is a potent and selective EGFR inhibitor that demonstrated promising preclinical anti-tumor activity, particularly in cancers with wild-type EGFR activation. While its clinical development was discontinued, the available data and experimental protocols provide valuable insights for researchers in the field of oncology and drug development. The information presented in this technical guide serves as a comprehensive resource for understanding the scientific foundation of Theliatinib and can inform future research efforts in targeting EGFR-driven cancers.

References

Theliatinib tartrate for EGFR-mutated cancers

An In-depth Technical Guide to Theliatinib Tartrate for EGFR-Mutated Cancers

Introduction

Theliatinib (also known as Xiliertinib or HMPL-309) is a potent, orally available, and highly selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Developed to target cancers driven by EGFR dysregulation, Theliatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type and certain mutated forms of EGFR.[1][2][4] Its high affinity and potent inhibitory activity have positioned it as a subject of significant interest in preclinical and clinical research, particularly for cancers with EGFR overexpression, gene amplification, or specific mutations.[4][5] This document provides a comprehensive technical overview of Theliatinib, summarizing its mechanism of action, key preclinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

Theliatinib exerts its therapeutic effect by directly competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of the EGFR protein.[1][3][4] In many cancers, EGFR is overexpressed or harbors activating mutations that lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and differentiation.[6][7] By occupying the ATP-binding pocket, Theliatinib blocks the autophosphorylation of the receptor, a critical step for its activation.[3] This inhibition effectively shuts down EGFR-mediated signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately leading to a reduction in tumor cell growth and survival.[8] Theliatinib has demonstrated a particularly high binding affinity for wild-type EGFR, which may confer stronger anti-tumor activity in tumors driven by EGFR gene amplification or protein overexpression compared to other inhibitors.[4][9]

Preclinical Data

Theliatinib has been extensively evaluated in preclinical models, demonstrating significant potency against EGFR and anti-tumor activity in various cancer cell lines and patient-derived xenograft (PDX) models.

In Vitro Enzymatic and Cellular Activity

Theliatinib shows high affinity and potent inhibition of wild-type EGFR and certain mutant forms. Its inhibitory constant (Ki) against wild-type EGFR is significantly lower than first-generation inhibitors like gefitinib and erlotinib, indicating a stronger binding affinity.[4][5][10] This translates to potent inhibition of EGFR phosphorylation and cell survival in multiple cancer cell lines.

Table 1: In Vitro Enzymatic Activity of Theliatinib

| Target Enzyme | Parameter | Value | Reference(s) |

|---|---|---|---|

| Wild-Type EGFR | Ki | 0.05 nM | [1][2][5][9] |

| Wild-Type EGFR | IC50 | 3 nM | [1][2][4][9] |

| EGFR (T790M/L858R) | IC50 | 22 nM |[1][2][4][9] |

Table 2: Cellular Activity of Theliatinib in Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | IC50 (Phosphorylation) | 7 nM | [1][2][9] |

| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | IC50 (Cell Survival) | 80 nM | [1] |

| H292 | Lung Carcinoma | Wild-Type | IC50 (Cell Survival) | 58 nM | [1] |

| FaDu | Pharyngeal Carcinoma | Wild-Type | IC50 (Cell Survival) | 354 nM |[1] |

In Vivo Anti-Tumor Efficacy

In vivo studies using patient-derived xenograft (PDX) models of esophageal cancer have demonstrated Theliatinib's dose-dependent anti-tumor activity.[4] In models with EGFR gene amplification and protein overexpression, oral administration of Theliatinib led to significant tumor regression.[1][5]

Table 3: In Vivo Efficacy of Theliatinib in PDX Models

| Model | Cancer Type | EGFR Status | Treatment | Result | Reference(s) |

|---|---|---|---|---|---|

| PDECX 1T0950 | Esophageal Cancer | Not Specified | 2-15 mg/kg, oral, daily for 21 days | 75% tumor regression | [1] |

| Multiple PDX | Esophageal Cancer | High EGFR Expression (H-score > 250) | Clinically relevant oral doses | 67% - 100% tumor growth inhibition | [5] |

| Two PDX | Esophageal Cancer | EGFR Gene Amplification & Overexpression | Clinically relevant oral doses | >30% decrease in tumor volume |[5] |

Experimental Protocols

The evaluation of Theliatinib's efficacy relies on standardized biochemical and cell-based assays, as well as in vivo models. The following sections detail the methodologies for these key experiments.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of Theliatinib on EGFR's enzymatic activity. A common method is a continuous-read kinase assay using a fluorescent peptide substrate.[11]

-

Objective: To determine the IC50 or Ki of Theliatinib against purified EGFR kinase domains (e.g., wild-type or T790M/L858R mutant).

-

Key Reagents:

-

Protocol:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.[11]

-

In a 384-well microtiter plate, pre-incubate the enzyme (e.g., 5 µL of 10X stock) with serially diluted Theliatinib (e.g., 0.5 µL) for 30 minutes at 27°C.[11]

-

Prepare a reaction mixture containing ATP and the Y12-Sox peptide substrate in the kinase buffer.[11]

-

Initiate the kinase reaction by adding the ATP/peptide substrate mix (e.g., 45 µL) to the wells.[11]

-

Immediately begin monitoring the increase in fluorescence (e.g., λex360/λem485) every ~70 seconds for 30-120 minutes using a plate reader.[11]

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the logarithm of Theliatinib concentration and fit the data to a variable slope model to calculate the IC50 value.[11]

-

Cell Viability / Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effect of Theliatinib on cancer cells that depend on EGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a common method.[12]

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Theliatinib in various cancer cell lines.

-

Key Reagents:

-

EGFR-dependent cancer cell lines (e.g., A431, H292).

-

Complete cell culture medium.

-

Theliatinib tartrate, serially diluted.

-

CellTiter-Glo® Reagent (Promega).[12]

-

-

Protocol:

-

Seed cells into a 96-well or 384-well plate at a predetermined density (e.g., 1 x 10³ cells/well) and allow them to adhere for 4 hours.[12][13]

-

Treat the cells with a range of concentrations of Theliatinib or a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[12][13]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix contents on an orbital shaker to induce cell lysis.

-

After a brief incubation to stabilize the luminescent signal, measure luminescence using a plate reader.

-

Convert luminescence readings to cell numbers or percentage of viability relative to the vehicle control.

-

Plot cell viability against the logarithm of Theliatinib concentration to determine the GI50 value.[12]

-

In Vivo Patient-Derived Xenograft (PDX) Model Study

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are used to evaluate the anti-tumor efficacy of Theliatinib in a system that more closely mimics human tumor biology.[14]

-

Objective: To assess the in vivo anti-tumor activity of Theliatinib, including tumor growth inhibition and regression.

-

Model:

-

Protocol:

-

Surgically implant tumor fragments from a patient subcutaneously into the flank of the immunodeficient mice.[14]

-

Allow tumors to grow to a specified volume (e.g., >500 mm³).[14]

-

Randomize mice into treatment groups (e.g., vehicle control, different doses of Theliatinib).

-

Administer Theliatinib orally, once daily, at specified doses (e.g., 2-15 mg/kg) for a defined treatment period (e.g., 21 days).[1]

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.

-

Clinical Development Status

Theliatinib has advanced into clinical trials. As of late 2017, efficacy and adverse events data from a Phase I trial in esophageal cancer have been released.[15] The drug is classified as having reached Phase II in its highest development phase for solid tumors and esophageal cancer.[3][15] These trials are essential for establishing the safety, tolerability, pharmacokinetics, and preliminary efficacy of Theliatinib in patients with EGFR-driven malignancies.

Conclusion

Theliatinib tartrate is a novel, highly potent, and selective EGFR inhibitor with a distinct preclinical profile. Its strong binding affinity to wild-type EGFR and potent inhibition of key EGFR mutants make it a promising therapeutic candidate.[1][4][5] The comprehensive preclinical data, derived from robust biochemical, cellular, and in vivo experimental protocols, support its continued investigation in clinical trials for patients with esophageal, lung, and other cancers characterized by EGFR mutations or overexpression. Further clinical studies will be critical to fully define its therapeutic window and role in the landscape of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HUTCHMED - CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer [hutch-med.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. promega.com.cn [promega.com.cn]

- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. newdrugapprovals.org [newdrugapprovals.org]

Theliatinib Tartrate in Non-Small Cell Lung Cancer: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) constitutes the majority of all lung cancer diagnoses, with a significant subset driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for patients with EGFR-mutated NSCLC.[1][3] The first- and second-generation EGFR TKIs, while initially effective against common activating mutations like exon 19 deletions (Del19) and the L858R point mutation, inevitably lead to acquired resistance.[4][5][6] The most common mechanism for this resistance, occurring in 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M.[7][8]

This challenge was met by the development of third-generation TKIs, such as osimertinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[4][7] However, resistance to third-generation inhibitors also develops, frequently through a tertiary mutation, C797S, which prevents the covalent bond formation essential for the mechanism of these irreversible inhibitors.[4][5][7] This has created a critical unmet need for next-generation TKIs that can overcome C797S-mediated resistance. Theliatinib tartrate (TQB3804), a fourth-generation EGFR inhibitor, has emerged as a promising agent designed to address this challenge.[7][9] This document provides a technical overview of the preclinical data and research pertaining to Theliatinib in the context of NSCLC.

Core Properties of Theliatinib Tartrate

Theliatinib, also known as Xiliertinib or HMPL-309, is an orally available, potent, and selective ATP-competitive inhibitor of the EGFR.[10][11]

| Property | Value | Source |

| Synonyms | Xiliertinib tartrate, HMPL-309 tartrate | [10] |

| CAS Number | 2413487-72-4 (for tartrate) | [12] |

| Molecular Formula | C29H32N6O8 (tartrate salt) | [12][13] |

| Molecular Weight | 592.6 g/mol (tartrate salt) | [12] |

| Mechanism | ATP-competitive EGFR inhibitor | [10] |

Mechanism of Action and Target Profile

Theliatinib is a fourth-generation EGFR TKI developed to inhibit EGFR enzymes carrying the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[7][14] Its mechanism relies on non-covalent, ATP-competitive binding to the kinase domain of EGFR, allowing it to inhibit the receptor's activity even when the C797 residue is mutated.[4][5][10] Preclinical studies have demonstrated that Theliatinib potently inhibits various EGFR mutations, including the double mutations (e.g., L858R/T790M) that confer resistance to first-generation TKIs, and critically, the triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation TKIs.[7][15]

By inhibiting the phosphorylation of EGFR, Theliatinib blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[14][16] In vivo studies have confirmed that tumor growth inhibition by Theliatinib is associated with the reduced phosphorylation of EGFR, AKT, and ERK.[14]

Quantitative Preclinical Data

Enzymatic and Cellular Inhibition

Theliatinib has demonstrated potent inhibitory activity against a range of EGFR mutations in both enzymatic and cell-based assays. The IC50 (half-maximal inhibitory concentration) values highlight its efficacy against the clinically relevant resistance mutations.

Table 1: Enzymatic Inhibitory Activity of Theliatinib (TQB3804)

| EGFR Mutant | IC50 (nM) | Source |

|---|---|---|

| L858R/T790M/C797S | 0.13 | [14][15] |

| d746-750/T790M/C797S | 0.46 | [14][15] |

| L858R/T790M | 0.19 | [14][15] |

| d746-750/T790M | 0.26 | [14][15] |

| Wild-Type (WT) | 1.07 | [14][15] |

| Generic EGFR | 3.0 |[10] |

Table 2: Anti-proliferative and Phosphorylation Inhibitory Activity of Theliatinib (TQB3804)

| Cell Line | EGFR Status | Assay Type | IC50 (nM) | Source |

|---|---|---|---|---|

| Ba/F3 | d746-750/T790M/C797S | Anti-proliferation | 26.8 | [14][15] |

| Ba/F3 | d746-750/T790M/C797S | EGFR Phosphorylation | 18.5 | [14][15] |

| NCI-H1975 | L858R/T790M | Anti-proliferation | 163 | [14][15] |

| PC9 | d746-750 | Anti-proliferation | 45 | [14][15] |

| A431 | Wild-Type | Anti-proliferation | 147 | [14][15] |

| A431 | Wild-Type | EGFR Phosphorylation | 7.0 | [10] |

| H292 | Wild-Type | Anti-proliferation | 58 | [10] |

| FaDu | Wild-Type | Anti-proliferation | 354 |[10] |

Key Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition

Theliatinib targets the EGFR receptor at the cell surface, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The primary pathways affected are the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK (MAPK) pathway, both of which are central to cell proliferation, growth, and survival.

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Tyrosine Kinase Inhibitor Activity in Patients with NSCLC Harboring Uncommon EGFR Mutations: A Retrospective International Cohort Study (UpSwinG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [personalizedmedonc.com]

- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Theliatinib | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Theliatinib tartrate [jknbiochem.net]

- 13. 2413487-72-4|Theliatinib tartrate|BLD Pharm [bldpharm.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Theliatinib Tartrate: A Technical Overview of Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for theliatinib tartrate (HMPL-309), a novel, potent, and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Theliatinib has demonstrated significant anti-tumor activity in preclinical models, particularly those with EGFR overexpression or resistance mutations. This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying mechanism of action to support further research and development.

Mechanism of Action

Theliatinib is an ATP-competitive inhibitor that targets the EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. In many cancer types, including esophageal and non-small cell lung cancer, EGFR is overexpressed or harbors activating mutations, leading to dysregulated downstream signaling and tumor growth. Theliatinib potently inhibits both wild-type EGFR and clinically relevant mutant forms, including those that confer resistance to earlier-generation TKIs.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for adaptor proteins like Grb2 and Shc, initiating downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways ultimately promote gene transcription that drives cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Theliatinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the initiation of these oncogenic signaling cascades.

Figure 1: Theliatinib's Mechanism of Action in the EGFR Signaling Pathway.

In Vitro Efficacy

Theliatinib has demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR in enzymatic and cell-based assays.

Enzymatic and Cellular Activity

Theliatinib shows high potency in inhibiting EGFR kinase activity and the growth of EGFR-dependent cancer cell lines.

| Target/Assay | Value | Reference |

| Ki (Wild-Type EGFR) | 0.05 nM | [1] |

| IC50 (EGFR) | 3 nM | |

| IC50 (EGFR T790M/L858R mutant) | 22 nM | |

| IC50 (EGFR Phosphorylation in A431 cells) | 7 nM |

Table 1: In Vitro Enzymatic and Cellular Activity of Theliatinib

Experimental Protocols

The inhibitory constant (Ki) for wild-type EGFR was determined using the Z-Lye™ method, a fluorescence-based immunoassay. The assay measures the extent of phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. Theliatinib was incubated with the kinase and substrate in the presence of ATP. The reaction was stopped, and a development reagent was added to generate a fluorescent signal inversely proportional to kinase activity. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

The cytotoxic effects of theliatinib on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Figure 2: Workflow for the In Vitro MTT Cell Viability Assay.

Protocol Steps:

-

Cell Seeding: Cancer cell lines (e.g., A431, H292, FaDu) were seeded in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and incubated overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells were treated with various concentrations of theliatinib (typically in a serial dilution) and incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 1-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 450 nm or 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.

In Vivo Efficacy

The anti-tumor efficacy of theliatinib has been evaluated in patient-derived xenograft (PDX) models, which are considered more clinically relevant than traditional cell line-derived xenografts.

Patient-Derived Esophageal Cancer Xenograft (PDECX) Models

In a study utilizing PDECX models, theliatinib demonstrated significant, dose-dependent anti-tumor activity. The efficacy was particularly pronounced in models with high EGFR protein expression (immunohistochemical H-score > 250) or EGFR gene amplification.

| PDECX Model | EGFR Status | Theliatinib Efficacy | Comparative Efficacy | Reference |

| EGFR Amplified | Gene Amplification & Protein Overexpression | >30% tumor volume decrease | Significantly stronger than gefitinib (P < 0.05) | [1] |

| High EGFR Expression | High Protein Expression (H-score > 250), No Gene Amplification | 67% - 100% tumor growth inhibition | Significantly stronger than gefitinib (P < 0.05) | [1] |

| Low EGFR Expression | Low Protein Expression (H-score < 200) | Not significant | - | [1] |

Table 2: In Vivo Efficacy of Theliatinib in PDECX Models

The study also noted that co-expression of FGFR1, mutations in PIK3CA, or deletion of PTEN could reduce the anti-tumor efficacy of theliatinib, highlighting potential mechanisms of resistance.

Experimental Protocols

This protocol outlines the general steps involved in establishing and utilizing PDX models to evaluate the in vivo efficacy of an EGFR inhibitor like theliatinib.

Figure 3: General Workflow for a Patient-Derived Xenograft (PDX) Study.

Protocol Steps:

-

Model Establishment: Fresh tumor tissue from consenting esophageal cancer patients was obtained during surgery. The tissue was fragmented and subcutaneously implanted into immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice).

-

Model Expansion: Once tumors reached a certain volume (e.g., 500-1000 mm³), they were harvested, re-fragmented, and passaged into new cohorts of mice for expansion.

-

Efficacy Study: When tumors in the experimental cohorts reached a specified volume (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.

-

Treatment Administration: Theliatinib was administered orally at clinically relevant doses. A vehicle control group was also included.

-

Monitoring and Analysis: Tumor volumes and body weights were measured regularly (e.g., twice weekly). Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacokinetics and Safety

Preclinical studies have indicated that theliatinib possesses favorable pharmacokinetic properties and a good safety profile. It was found to have good tissue distribution.[2] Further detailed quantitative pharmacokinetic parameters from preclinical studies are not publicly available at this time. Phase I clinical trials were initiated to determine the pharmacokinetics of theliatinib under single and repeat doses in humans.[2]

Conclusion

The preclinical data for theliatinib tartrate strongly support its development as a potent EGFR inhibitor. It demonstrates high affinity and inhibitory activity against wild-type EGFR and key resistance mutations. In vitro studies have confirmed its potent anti-proliferative effects on EGFR-dependent cancer cells. Furthermore, in vivo studies using clinically relevant patient-derived xenograft models of esophageal cancer have shown significant anti-tumor efficacy, particularly in tumors with high EGFR expression or gene amplification. These findings, combined with a favorable preliminary safety and pharmacokinetic profile, provide a solid foundation for the ongoing clinical investigation of theliatinib in solid tumors.

References

Theliatinib Tartrate in Esophageal Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data and mechanistic insights into the activity of Theliatinib tartrate in esophageal cancer models. Theliatinib, a potent and highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) models of esophageal cancer, particularly those with high EGFR expression and gene amplification. This document details the quantitative efficacy data, experimental methodologies, and the underlying signaling pathways involved in Theliatinib's mechanism of action and potential resistance.

Introduction to Theliatinib and its Target

Theliatinib is a novel, orally available, ATP-competitive inhibitor of the EGFR.[1] Overexpression of EGFR is a frequent event in esophageal cancer and is often associated with a poor prognosis.[1] Unlike other cancers such as non-small cell lung cancer, activating mutations in EGFR are less common in esophageal cancer.[1] This suggests that therapeutic strategies for esophageal cancer should focus on tumors with high EGFR protein expression or gene amplification.[1] Theliatinib has been shown to be a highly potent and selective EGFR inhibitor, with greater potency than first-generation TKIs like gefitinib and erlotinib.[1]

Quantitative Efficacy Data

The preclinical efficacy of Theliatinib has been evaluated in various esophageal cancer models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of Theliatinib

| Compound | Target | IC50 (nM) | Ki (nM) |

| Theliatinib | EGFR (wild type) | 3 | 0.05 |

| Theliatinib | EGFR (T790M/L858R mutant) | 22 | - |

| Gefitinib | EGFR (wild type) | - | 0.35 |

| Erlotinib | EGFR (wild type) | - | 0.38 |

| Data sourced from a study on the anti-tumor efficacy of Theliatinib in esophageal cancer patient-derived xenografts.[1] |

Table 2: Anti-Tumor Efficacy of Theliatinib in Esophageal Cancer Patient-Derived Xenograft (PDX) Models

| PDX Model | EGFR Expression (IHC H-score) | EGFR Gene Amplification | PIK3CA Mutation | FGFR1 Overexpression | Theliatinib Treatment Outcome |

| PDECX1 | High (≥270) | Yes | No | No | Remarkable tumor regression |

| PDECX2 | High (≥270) | Yes | No | No | Remarkable tumor regression |

| PDECX3 | High (≥270) | No | No | No | Strong antitumor activity |

| PDECX4 | High (≥270) | No | Yes | No | Diminished efficacy |

| PDECX5 | High (≥270) | No | No | Yes | Diminished efficacy |

| PDECX6 | Low (<200) | No | No | No | Moderate effect |

| PDECX7 | Low (<200) | No | No | No | Low effect |

| This table summarizes findings from a study investigating Theliatinib's efficacy in various PDECX models, highlighting the importance of EGFR status and the presence of other genetic alterations.[1][2] |

Signaling Pathways and Mechanism of Action

Theliatinib exerts its anti-tumor effect by inhibiting the EGFR signaling pathway. The following diagram illustrates the core mechanism and downstream effects.

Caption: Theliatinib's mechanism of action targeting the EGFR signaling pathway.

Theliatinib acts as an ATP-competitive inhibitor, preventing the autophosphorylation of EGFR and subsequent activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3] Inhibition of these pathways ultimately leads to decreased cell proliferation, survival, and angiogenesis.

Potential Resistance Mechanisms

Despite the potency of Theliatinib, resistance can emerge through various mechanisms.

Caption: Potential resistance mechanisms to Theliatinib in esophageal cancer.

Studies have shown that the efficacy of Theliatinib is diminished in esophageal cancer models with co-occurring genetic alterations.[1][2] Specifically, mutations in PIK3CA, a key component of the PI3K-AKT-mTOR pathway, can lead to constitutive activation of this downstream pathway, bypassing the need for EGFR signaling.[4] Similarly, the overexpression of other receptor tyrosine kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), can provide an alternative signaling route to activate pro-survival pathways, rendering the cancer cells less dependent on EGFR.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate Theliatinib in esophageal cancer models.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

This protocol outlines the general steps for creating and utilizing PDX models for in vivo drug efficacy assessment.

Caption: Workflow for Patient-Derived Xenograft (PDX) model studies.

Protocol:

-

Tissue Acquisition: Fresh tumor tissue is obtained from consenting esophageal cancer patients undergoing surgical resection.

-

Implantation: A small fragment (approximately 20-30 mm³) of the tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., BALB/c nude or NOD/SCID).

-

Tumor Growth and Passaging: Tumor growth is monitored by caliper measurements. Once the tumor reaches a certain volume (e.g., 500-750 mm³), it is harvested and can be passaged into new cohorts of mice for expansion.

-

Efficacy Studies:

-

Once tumors in a cohort of mice reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives Theliatinib orally at a specified dose and schedule (e.g., 15 mg/kg, once daily). The control group receives a vehicle control.

-

Tumor volumes are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

-

The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.

-

Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

-

Western Blot Analysis for EGFR Signaling

Protocol:

-

Sample Preparation: Tumor tissues from PDX models are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., EGFR, phospho-EGFR, Akt, phospho-Akt, ERK, phospho-ERK, and a loading control like β-actin). Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Immunohistochemistry (IHC) for EGFR Expression

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (e.g., 4 µm thick) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a blocking serum.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against EGFR overnight at 4°C.

-

Secondary Antibody and Detection: A secondary antibody detection system (e.g., using a biotin-streptavidin-HRP complex) is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Scoring: The EGFR expression is scored based on the intensity and percentage of stained tumor cells. An H-score, which combines both intensity and percentage, is often used for a more quantitative assessment.

Conclusion

Theliatinib tartrate has demonstrated compelling anti-tumor activity in preclinical models of esophageal cancer, particularly in tumors with high EGFR expression. The data presented in this guide highlight the potential of Theliatinib as a targeted therapy for a subset of esophageal cancer patients. The detailed experimental protocols and an understanding of the underlying signaling pathways and potential resistance mechanisms provide a solid foundation for further research and clinical development of this promising agent. Future studies should continue to explore predictive biomarkers to optimize patient selection and investigate combination therapies to overcome potential resistance.

References

- 1. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of epidermal growth factor receptor tyrosine kinase inhibitors in the treatment of esophageal carcinoma and the suggested mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt/mTOR Signaling Pathway: Role in Esophageal Squamous Cell Carcinoma, Regulatory Mechanisms and Opportunities for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Theliatinib Tartrate: A Technical Guide to Ki, IC50, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical and cellular activity of theliatinib tartrate (HMPL-309), a potent and selective epidermal growth factor receptor (EGFR) inhibitor. This document details the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of theliatinib, outlines the experimental methodologies used to determine these values, and visualizes its mechanism of action within the EGFR signaling pathway.

Quantitative Data Summary

The inhibitory activity of theliatinib has been quantified through various biochemical and cellular assays. The following tables summarize the key Ki and IC50 values, demonstrating its potency against wild-type and mutant forms of EGFR, as well as its effects on cancer cell viability.

Table 1: Biochemical Inhibitory Activity of Theliatinib Against EGFR

| Target | Parameter | Value (nM) | Competitive Nature |

| Wild-Type EGFR | Ki | 0.05[1][2][3] | ATP-Competitive[1][3] |

| Wild-Type EGFR | IC50 | 3[1][2] | - |

| EGFR T790M/L858R Mutant | IC50 | 22[1][2] | - |

Table 2: Cellular Inhibitory Activity of Theliatinib

| Cell Line | Assay | Parameter | Value (nM) |

| A431 (EGFR overexpressing) | EGFR Phosphorylation | IC50 | 7[1] |

| A431 | Cell Survival | IC50 | 80[1] |

| H292 | Cell Survival | IC50 | 58[1] |

| FaDu | Cell Survival | IC50 | 354[1] |

Theliatinib demonstrates over 50-fold greater selectivity for EGFR compared to a panel of other kinases, highlighting its specificity as an EGFR inhibitor.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of Ki (Inhibition Constant) - Z'-LYTE™ Kinase Assay

The inhibition constant (Ki) of theliatinib against wild-type EGFR was determined using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The substrate is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein). When the peptide is not phosphorylated, a site-specific protease cleaves it, separating the fluorophores and disrupting FRET. Phosphorylation of the peptide protects it from cleavage, thus maintaining FRET. The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation.

Generalized Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, the Z'-LYTE™ Tyr 4 peptide substrate, ATP, and varying concentrations of theliatinib.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature to allow for peptide phosphorylation.

-

Development: A development reagent containing a site-specific protease is added to the reaction mixture. This mixture is incubated to allow for the cleavage of non-phosphorylated peptides.

-

Detection: The fluorescence is measured using a microplate reader, with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Data Analysis: The ratio of the emission signals is calculated to determine the percentage of phosphorylation. The Ki value is then calculated from the IC50 values obtained at different ATP concentrations using the Michaelis-Menten equation.

Determination of Cellular IC50 - Cell Viability Assay

The half-maximal inhibitory concentration (IC50) of theliatinib in various cancer cell lines was determined using a cell viability assay, such as the CCK-8 assay.

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. The assay utilizes a tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol for A431 Cells:

-

Cell Seeding: A431 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and incubated overnight at 37°C and 5% CO2.[4]

-

Compound Addition: Theliatinib is added to the wells at various concentrations.

-

Incubation: The cells are incubated with theliatinib for a specified period (e.g., 48 hours).[4]

-

CCK-8 Addition: 10 µL of CCK-8 solution is added to each well and the plate is incubated for 1-4 hours.[4]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of theliatinib concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

EGFR Signaling Pathway and Inhibition by Theliatinib

The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by theliatinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. Theliatinib, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing the activation of these downstream pathways.

Caption: EGFR signaling pathway and the inhibitory action of Theliatinib.

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the Z'-LYTE™ kinase assay used to determine the inhibition constant (Ki) of theliatinib.

Caption: Workflow for determining the Ki of Theliatinib using the Z'-LYTE™ assay.

Experimental Workflow for Cellular IC50 Determination

The diagram below illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of theliatinib in cancer cell lines.

Caption: Workflow for determining the cellular IC50 of Theliatinib.

References

- 1. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor efficacy of theliatinib in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HUTCHMED - CSCO 2017: Theliatinib Preclinical Study in Esophageal Cancer [hutch-med.com]

- 4. selleckchem.com [selleckchem.com]

Theliatinib Tartrate: A Technical Guide to its ATP-Competitive Inhibition of EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Theliatinib tartrate (also known as Xiliertinib), a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The focus of this document is its mechanism of action as an ATP-competitive inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

Theliatinib is a highly potent, orally active, and selective inhibitor of EGFR.[1][2] Its primary mechanism of action is through direct competition with adenosine triphosphate (ATP) at the kinase domain's ATP-binding pocket.[3][4] Protein kinases, such as EGFR, function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. By occupying the ATP-binding site, Theliatinib effectively blocks this phosphotransfer reaction, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[4][5]

Enzyme kinetics studies have confirmed that Theliatinib is an ATP-competitive inhibitor.[6] A key characteristic of Theliatinib is its strong binding affinity to wild-type EGFR, which may lead to more effective target engagement compared to other first-generation EGFR inhibitors like gefitinib or erlotinib.[3] This robust inhibition extends to certain EGFR mutants, positioning Theliatinib as a significant compound in the landscape of targeted cancer therapies.

Quantitative Data on Theliatinib Activity

The potency and selectivity of Theliatinib have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Activity of Theliatinib Against EGFR

| Target | Parameter | Value (nM) | Comparator: Erlotinib (nM) | Comparator: Gefitinib (nM) |

| Wild-Type EGFR | Kᵢ | 0.05[1][3][6] | 0.38[6] | 0.35[6] |